molecular formula C11H11NO3S2 B161031 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one CAS No. 139057-17-3

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one

Cat. No.: B161031
CAS No.: 139057-17-3
M. Wt: 269.3 g/mol
InChI Key: LNABYIAUVCHZCT-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is an organic compound characterized by the presence of two methylsulfanyl groups and a nitrophenyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and methylsulfanyl compounds.

    Condensation Reaction: The key step involves a condensation reaction between 3-nitrobenzaldehyde and a methylsulfanyl compound under basic conditions. This reaction forms the prop-2-en-1-one backbone with the desired substituents.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it suitable for use in materials science and the development of novel materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group may participate in electron transfer reactions, while the methylsulfanyl groups can interact with thiol-containing enzymes or proteins. These interactions can modulate biological processes and lead to various effects, such as inhibition of enzyme activity or disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(methylsulfanyl)-1-phenylprop-2-EN-1-one: Lacks the nitro group, resulting in different chemical and biological properties.

    3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-EN-1-one: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

Uniqueness

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The combination of methylsulfanyl and nitrophenyl groups provides a distinct set of properties that can be exploited in various scientific research fields.

Properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABYIAUVCHZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577344
Record name 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139057-17-3
Record name 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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